N,N-dimethyl-3-[(phenylsulfonyl)amino]benzamide
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Overview
Description
N,N-dimethyl-3-[(phenylsulfonyl)amino]benzamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzamide core substituted with a phenylsulfonyl group and two methyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-[(phenylsulfonyl)amino]benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3-aminobenzamide, is reacted with dimethylamine in the presence of a suitable catalyst to form N,N-dimethyl-3-aminobenzamide.
Sulfonylation: The N,N-dimethyl-3-aminobenzamide is then treated with phenylsulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethyl-3-[(phenylsulfonyl)amino]benzamide can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The benzamide core can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the phenylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: N,N-dimethyl-3-[(phenylsulfonyl)amino]benzamide can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Materials Science: The compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology and Medicine:
Biological Studies: It can be used as a probe to study the interactions of sulfonamide-based compounds with biological macromolecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[(phenylsulfonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. Additionally, the benzamide core can interact with various receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
N,N-dimethylbenzamide: This compound lacks the phenylsulfonyl group and has different chemical and biological properties.
N-phenylsulfonylbenzamide: This compound lacks the dimethylamino group and has different reactivity and applications.
Uniqueness: N,N-dimethyl-3-[(phenylsulfonyl)amino]benzamide is unique due to the presence of both the dimethylamino and phenylsulfonyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(benzenesulfonamido)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-17(2)15(18)12-7-6-8-13(11-12)16-21(19,20)14-9-4-3-5-10-14/h3-11,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPJQIPFWCDUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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